(3R,10S,8E)-10-Hydroperoxy-1,8-heptadecadiene-4,6-diyn-3-ol
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Overview
Description
(3R,8E,10S)-10-Hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol is a chemical compound with the molecular formula C17H24O3. It is known for its unique structure, which includes a hydroperoxy group, multiple double bonds, and a diyn structure. This compound is also referred to as ginsenoyne K .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily used for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
(3R,8E,10S)-10-Hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different peroxides, while reduction can produce alcohols .
Scientific Research Applications
(3R,8E,10S)-10-Hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medicinal uses are not well-established.
Industry: Its applications in industry are limited, primarily due to its specialized nature and the complexity of its synthesis
Mechanism of Action
The mechanism of action of (3R,8E,10S)-10-Hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol involves its interaction with molecular targets through its hydroperoxy and diyn groups. These interactions can lead to various biochemical pathways, including oxidative stress responses and enzyme inhibition. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(3R,8E,10S)-heptadeca-1,8,16-trien-4,6-diyne-3,10-diol: This compound has a similar diyn structure but differs in the position and number of double bonds and hydroxyl groups.
Other hydroperoxy compounds: Compounds with hydroperoxy groups but different carbon chain lengths and structures.
Uniqueness
(3R,8E,10S)-10-Hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol is unique due to its specific combination of a hydroperoxy group, multiple double bonds, and a diyn structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
IUPAC Name |
10-hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-5-6-7-11-14-17(20-19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNBBWLEYQBFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)OO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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